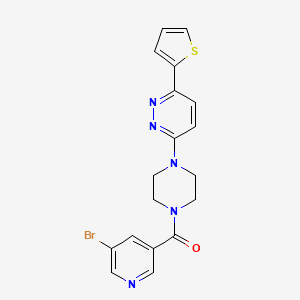

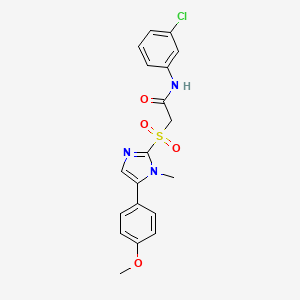

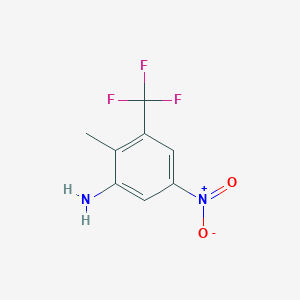

![molecular formula C26H18ClN5OS3 B2542617 N-(4-(苯并[d]噻唑-2-基)苯基)-3-((5-(4-氯苯基)噻唑并[2,3-c][1,2,4]三唑-3-基)硫代)丙酰胺 CAS No. 690960-07-7](/img/structure/B2542617.png)

N-(4-(苯并[d]噻唑-2-基)苯基)-3-((5-(4-氯苯基)噻唑并[2,3-c][1,2,4]三唑-3-基)硫代)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide" is a complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of thiazole rings and the attachment of various functional groups to these rings. For instance, in the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, structure-activity relationship (SAR) studies and biochemical characterizations were performed to identify high-affinity inhibitors of kynurenine 3-hydroxylase . The synthesis process typically involves multiple steps, including the formation of the core thiazole ring, followed by functionalization with different substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds is crucial for their biological activity. For example, a single crystal X-ray study was reported to determine the conformational features of a related compound, which is essential for understanding how these molecules interact with their biological targets . The presence of the thiazole ring and its substitution pattern play a significant role in the molecule's ability to bind to specific enzymes or receptors.

Chemical Reactions Analysis

The chemical reactivity of thiazole compounds can be influenced by the substituents attached to the thiazole ring. For instance, the conversion of N′,N′-disubstituted thioureas into 2-(N,N-disubstituted amino)thiazol-5-yl ketones involves the treatment with chloroacetone and triethylamine, indicating that these molecules can undergo further chemical transformations to yield new compounds with potentially different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's bioavailability and pharmacokinetics. The papers suggest that the synthesized compounds possess marked sedative action, anti-inflammatory activity, and selective cytotoxic effects, which can be correlated with their structural characteristics and physicochemical parameters .

科学研究应用

抗癌和抗菌应用

- 组织损伤的基质金属蛋白酶抑制剂:结合苯并异噻唑和4-噻唑烷酮骨架的衍生物通过纳摩尔水平抑制基质金属蛋白酶 (MMP),显示出显著的抗炎和潜在的伤口愈合效果,突出了它们在组织损伤控制中的治疗潜力 (Incerti 等人,2018)。

- 抗肿瘤和抗菌活性:新型噻唑衍生物已被合成并对其抗菌和细胞毒活性进行了评估,证明了对某些菌株的高抗菌活性和抗念珠菌作用,以及对白血病和成纤维细胞的选择性细胞毒性,为癌症治疗和微生物感染控制提供了有希望的途径 (Dawbaa 等人,2021)。

材料科学和发光

- 用于白光发射的发光特性:苯并噻唑衍生物因其发光特性而受到研究,表明通过特定的结构改性,这些化合物表现出不同的发射区域,使其能够应用于白光发射器件。这种发射光谱的灵活性突出了苯并噻唑衍生物在开发新型光学材料和技术方面的潜力 (Lu 等人,2017)。

腐蚀抑制

- 苯并噻唑衍生物作为腐蚀抑制剂:对苯并噻唑衍生物的研究表明它们在酸性溶液中作为钢铁的腐蚀抑制剂是有效的。这些抑制剂提供了增强的稳定性和效率,展示了它们在保护工业材料免受腐蚀方面的潜力 (Hu 等人,2016)。

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18ClN5OS3/c27-18-9-5-16(6-10-18)21-15-35-26-31-30-25(32(21)26)34-14-13-23(33)28-19-11-7-17(8-12-19)24-29-20-3-1-2-4-22(20)36-24/h1-12,15H,13-14H2,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVFUFMNRIMMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=NN=C5N4C(=CS5)C6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18ClN5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

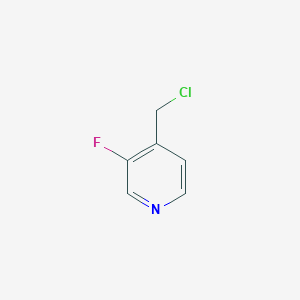

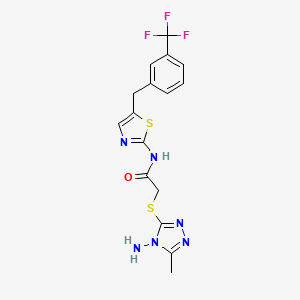

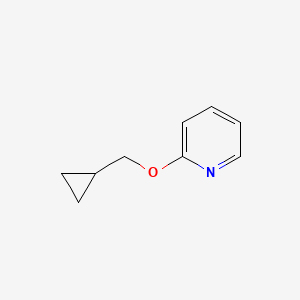

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)

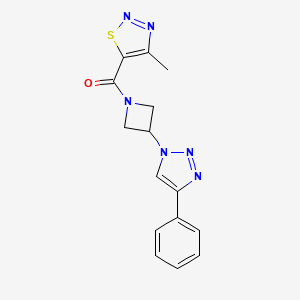

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2542556.png)